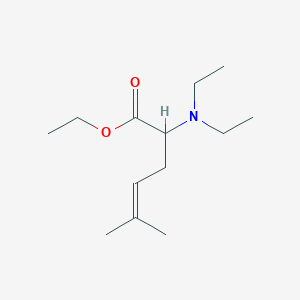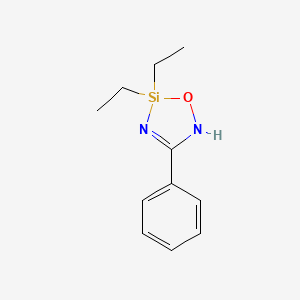
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole is a heterocyclic compound that features a unique combination of silicon, nitrogen, and oxygen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diethylsilane with phenylhydrazine and an appropriate oxidizing agent to form the desired oxadiazasilole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound for various applications.
化学反应分析
Types of Reactions
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
作用机制
The mechanism by which 2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole exerts its effects involves interactions with molecular targets and pathways. The silicon atom within the ring structure can form bonds with various biological molecules, influencing their function and activity. The compound’s ability to undergo various chemical reactions also allows it to modulate different biochemical pathways.
相似化合物的比较
Similar Compounds
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5-oxadiazole: Similar in structure but lacks the silicon atom.
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5-thiadiazole: Contains sulfur instead of silicon.
2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5-triazole: Contains an additional nitrogen atom.
Uniqueness
The presence of the silicon atom in 2,2-Diethyl-4-phenyl-2,5-dihydro-1,3,5,2-oxadiazasilole distinguishes it from other similar compounds. This silicon atom imparts unique chemical and physical properties, such as increased thermal stability and the ability to form strong bonds with other elements, making it valuable for various applications.
属性
CAS 编号 |
62676-57-7 |
|---|---|
分子式 |
C11H16N2OSi |
分子量 |
220.34 g/mol |
IUPAC 名称 |
2,2-diethyl-4-phenyl-5H-1,3,5,2-oxadiazasilole |
InChI |
InChI=1S/C11H16N2OSi/c1-3-15(4-2)13-11(12-14-15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,12,13) |
InChI 键 |
YXZQDOUYIGAUJP-UHFFFAOYSA-N |
规范 SMILES |
CC[Si]1(N=C(NO1)C2=CC=CC=C2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


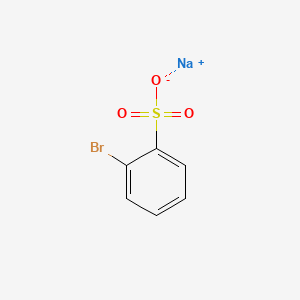

![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)

![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)
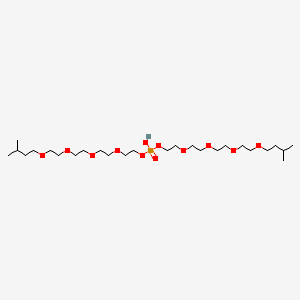


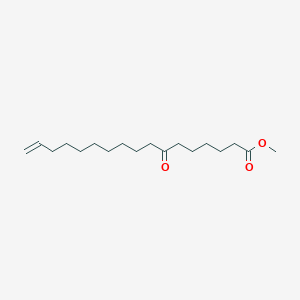
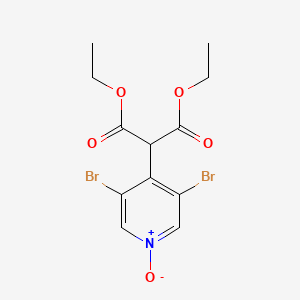
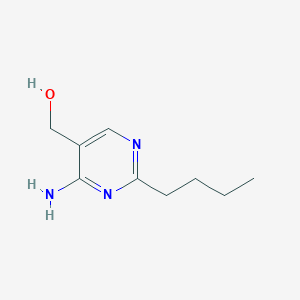
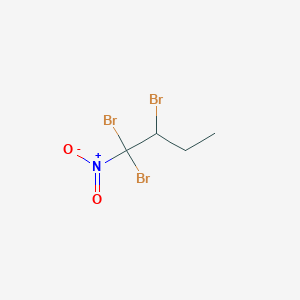
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
